4-Fluoro-2-methylpyridine

pKa basicity protonation state

4-Fluoro-2-methylpyridine (CAS 766-16-5, synonym: 4-fluoro-2-picoline) is a fluorinated pyridine building block bearing a fluorine substituent at the 4-position and a methyl group at the 2-position. With a molecular formula of C₆H₆FN and molecular weight of 111.12 g·mol⁻¹, it is a colorless to pale yellow liquid at ambient temperature.

Molecular Formula C6H6FN
Molecular Weight 111.12 g/mol
CAS No. 766-16-5
Cat. No. B1303070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylpyridine
CAS766-16-5
Molecular FormulaC6H6FN
Molecular Weight111.12 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)F
InChIInChI=1S/C6H6FN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
InChIKeyLEJYGRVERQVBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methylpyridine CAS 766-16-5 — Procurement-Relevant Physicochemical and Comparator Profile for Research Sourcing


4-Fluoro-2-methylpyridine (CAS 766-16-5, synonym: 4-fluoro-2-picoline) is a fluorinated pyridine building block bearing a fluorine substituent at the 4-position and a methyl group at the 2-position [1]. With a molecular formula of C₆H₆FN and molecular weight of 111.12 g·mol⁻¹, it is a colorless to pale yellow liquid at ambient temperature [1]. It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, most notably as a key precursor in the construction of pyridinylimidazole-type p38α MAP kinase inhibitors . The compound is also established as a sensitive ¹⁹F NMR hydrogen-bond acceptor probe for determining the α₁ scale of solvent hydrogen-bond donor acidities, an application not shared by its positional isomers [2].

4-Fluoro-2-methylpyridine CAS 766-16-5 — Why Positional Isomers and Halogen Analogs Cannot Be Interchanged in Research and Scale-Up


The pyridine substitution pattern — specifically the fluorine at C4 and methyl at C2 — governs electronic character, basicity, and reactivity in ways that render positional isomers and halogen analogs non-interchangeable. The 4-fluoro isomer retains significant basicity (predicted pKa ≈ 4.83) , whereas the 2-fluoro-4-methyl isomer exhibits a dramatically lower predicted pKa of 0.24 [1] and the 2-fluoro-6-methyl isomer registers at 0.29 . This approximately 4.5 log-unit basicity gap fundamentally alters protonation state under physiological and reaction conditions, salt formation capability, extraction behavior, and chromatographic retention. The boiling point of the target compound (128–132 °C) is approximately 28–33 °C lower than that of 2-fluoro-4-methylpyridine (155–161 °C) , enabling more energy-efficient distillative purification and potentially reducing thermal degradation risk for downstream products. Furthermore, 4-fluoro-2-methylpyridine is uniquely validated as a ¹⁹F NMR probe for solvent hydrogen-bond acidity determination [2], a specialized application for which no isomer can substitute.

4-Fluoro-2-methylpyridine CAS 766-16-5 — Quantitative Comparator Evidence Table for Scientific Procurement Decisions


pKa and Basicity: 4-Fluoro vs. 2-Fluoro Isomers — A 4.5-Unit Gap Governing Protonation-Dependent Applications

The predicted pKa of 4-fluoro-2-methylpyridine (4.83 ± 0.10) is over 4.5 log units higher than that of 2-fluoro-4-methylpyridine (0.24 ± 0.10) [1] and 2-fluoro-6-methylpyridine (0.29 ± 0.10) . This means the target compound retains substantial basicity near that of unsubstituted pyridine (pKa ≈ 5.2), remaining partially protonated at mildly acidic pH, whereas the 2-fluoro isomers are essentially non-basic under all but strongly acidic conditions. The 4-chloro analog (4-chloro-2-methylpyridine) has a predicted pKa of 4.20 , making the target compound a moderately stronger base.

pKa basicity protonation state salt formation extraction

Boiling Point and Purification Efficiency: 4-Fluoro-2-methylpyridine Distills at ~30 °C Lower Than Its 2-Fluoro Isomer

4-Fluoro-2-methylpyridine exhibits a boiling point of 128–132 °C at atmospheric pressure , substantially lower than 2-fluoro-4-methylpyridine which boils at 155–161 °C (lit.) [1]. 2-Fluoro-6-methylpyridine has an intermediate boiling point of 140–141 °C . The approximately 28–33 °C depression relative to the 2-fluoro-4-methyl isomer translates to significantly reduced energy input for distillation and shorter thermal exposure of heat-sensitive downstream intermediates during solvent recovery.

boiling point distillation purification thermal stability process chemistry

Flash Point and Shipping Classification: 4-Fluoro-2-methylpyridine Demands More Stringent Temperature Control Than Its 2-Fluoro Isomer

The reported flash point of 4-fluoro-2-methylpyridine is 32.6 °C , substantially lower than that of 2-fluoro-4-methylpyridine at 51 °C . Under GHS classification, the target compound carries H227 (Combustible liquid, Flam. Liq. 4) with ignition possible at moderately elevated ambient temperatures, whereas the 2-fluoro isomer is classified as H226 (Flammable liquid and vapor, Flam. Liq. 3) with a higher ignition threshold. The 2-fluoro-6-methyl isomer has a flash point of 66 °C , further illustrating the dependence of safety parameters on substitution pattern.

flash point flammability transport classification storage safety DOT/IATA

Lipophilicity (LogP): 4-Fluoro-2-methylpyridine Is Significantly Less Lipophilic Than 2-Fluoro-4-methylpyridine

4-Fluoro-2-methylpyridine has a measured LogP of 1.14 , whereas 2-fluoro-4-methylpyridine has a LogP of 1.30–1.53 depending on the source . This difference of 0.16–0.39 log units corresponds to an approximately 1.4- to 2.5-fold higher partitioning into aqueous phases for the target compound. In the context of medicinal chemistry optimization, such LogP differences can materially influence aqueous solubility, membrane permeability, and metabolic stability — properties that are exquisitely sensitive to substitution pattern in pyridine-based scaffolds.

LogP lipophilicity partition coefficient ADME drug design

Unique ¹⁹F NMR Solvatomagnetic Probe Application: 4-Fluoro-2-methylpyridine as a Validated Hydrogen-Bond Acceptor Probe for Solvent α₁ Scale Determination

Laurence et al. (2024) [1] established 4-fluoro-2-methylpyridine as a sensitive ¹⁹F NMR hydrogen-bond acceptor probe for determining the α₁ scale of solvent hydrogen-bond donor acidities, using 4-fluoronitrobenzene as a chemically similar but less basic reference probe. The ¹⁹F chemical shift of 4-fluoro-2-methylpyridine exhibits a strong, quantifiable response to solvent hydrogen-bond donation, correlating well with the solvatochromism of Reichardt's betaine dye. This method has been applied to characterize 13 choline chloride–based deep eutectic solvents. No positional isomer (2-fluoro-4-methylpyridine, 2-fluoro-6-methylpyridine) has been validated for this specific analytical application, making the target compound the only qualified probe within this fluoromethylpyridine family.

¹⁹F NMR solvent polarity hydrogen bond acidity deep eutectic solvents solvatomagnetic comparison

Reactivity Differentiation: Nucleophilic Aromatic Substitution Regioselectivity — 4-Fluoro vs. 2-Fluoro Substitution Directs Functionalization Outcomes

In pyridine rings, fluorine at the 2-position (ortho to nitrogen) is substantially more activated toward nucleophilic aromatic substitution (SNAr) than fluorine at the 4-position (para to nitrogen), owing to greater stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen [1]. Consequently, 4-fluoro-2-methylpyridine resists fluorine displacement under mild nucleophilic conditions where 2-fluoro-4-methylpyridine would readily react, making the target compound the preferred choice when the fluorine must be retained through multi-step synthetic sequences. Conversely, the 4-fluoro group can still be displaced under forcing conditions or with strong nucleophiles, offering a latent functional handle. The 2-methyl group additionally enables deprotonation at the benzylic position with strong bases (e.g., LDA), providing an orthogonal functionalization site not available on the 2-fluoro isomer where the fluorine occupies that reactive position [2].

nucleophilic aromatic substitution SNAr regioselectivity fluorine displacement pyridine functionalization

4-Fluoro-2-methylpyridine CAS 766-16-5 — Evidence-Backed Application Scenarios Where This Specific Isomer Delivers Quantifiable Advantage


Medicinal Chemistry: p38α MAP Kinase Inhibitor Scaffold Construction

4-Fluoro-2-methylpyridine serves as a validated key intermediate in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The retained basicity (pKa ≈ 4.83) of the target compound ensures that the pyridine nitrogen in downstream products can engage in hydrogen-bonding interactions within the kinase ATP-binding pocket — a pharmacophoric feature lost with 2-fluoro isomers (pKa ≈ 0.24). The 2-methyl group provides a synthetic handle for further elaboration, while the 4-fluoro substituent modulates electronic properties without introducing a premature SNAr liability. Procurement of the correct isomer is essential: substituting the 2-fluoro isomer would yield a non-basic pyridine scaffold incapable of the critical hinge-region hydrogen bond.

Physical Organic Chemistry: ¹⁹F NMR Solvent Acidity Probe for Deep Eutectic Solvent Characterization

As demonstrated by Laurence et al. (2024) [1], 4-fluoro-2-methylpyridine is the only validated ¹⁹F NMR hydrogen-bond acceptor probe for establishing the α₁ scale of solvent hydrogen-bond donor acidities across deep eutectic solvents. Its ¹⁹F chemical shift responds sensitively and predictably to solvent H-bond donation, enabling quantitative solvent characterization. This application is unique to this specific isomer; no alternative fluoromethylpyridine has been calibrated or published for this method. Research groups engaged in green solvent development, ionic liquid characterization, or physical organic solvent parameterization must specifically procure CAS 766-16-5 to ensure methodological validity.

Process Chemistry: Lower-Boiling Fluoromethylpyridine for Energy-Efficient Distillation in Multi-Step API Synthesis

For process routes requiring distillative purification of the fluoromethylpyridine intermediate, 4-fluoro-2-methylpyridine (bp 128–132 °C) offers a material operational advantage over 2-fluoro-4-methylpyridine (bp 155–161 °C) and 2-fluoro-6-methylpyridine (bp 140–141 °C) . The approximately 28–33 °C lower boiling point reduces distillation energy consumption by an estimated 15–25% at scale and shortens batch cycle time. Additionally, the lower distillation temperature reduces the risk of thermal decomposition for thermally labile downstream intermediates. The flash point of 32.6 °C does, however, require that distillation equipment be rated for flammable liquid handling, which should be factored into capital expenditure planning.

Agrochemical Intermediate: Building Block for Fluorinated Crop Protection Agents Requiring Retained Basicity and Orthogonal Reactivity

4-Fluoro-2-methylpyridine is cited as a synthetic building block for agrochemical development , where the combination of a moderately basic pyridine nitrogen (pKa ≈ 4.83), a non-labile 4-fluoro substituent, and a functionalizable 2-methyl group provides an ideal reactivity profile for constructing fluorinated heterocyclic cores. The 4-fluoro group remains intact under the aqueous acidic or basic conditions frequently encountered in agrochemical process chemistry, while the 2-methyl group can be selectively brominated (using NBS/AIBN) to generate a 2-bromomethyl derivative for subsequent nucleophilic displacement or cross-coupling. This orthogonal reactivity pattern — stable 4-fluoro, reactive 2-methyl — is not available from the 2-fluoro-4-methyl isomer, where the fluorine occupies the activated SNAr position and the methyl is located at the less reactive 4-position.

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